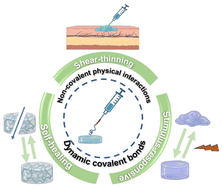Recent advances in fabricating injectable hydrogels via tunable molecular interactions for bio-applications
Journal of Materials Chemistry B Pub Date: 2023-11-07 DOI: 10.1039/D3TB02105J
Abstract
Hydrogels with three-dimensional structures have been widely applied in various applications because of their tunable structures, which can be easily tailored with desired functionalities. However, the application of hydrogel materials in bioengineering is still constrained by their limited dosage flexibility and the requirement of invasive surgical procedures. Compared to traditional hydrogels, injectable hydrogels, with shear-thinning and/or in situ formation properties, simplify the implantation process and reduce tissue invasion, which can be directly delivered to target sites using a syringe injection, offering distinct advantages over traditional hydrogels. These injectable hydrogels incorporate physically non-covalent and/or dynamic covalent bonds, granting them self-healing abilities to recover their structural integrity after injection. This review summarizes our recent progress in preparing injectable hydrogels and discusses their performance in various bioengineering applications. Moreover, the underlying molecular interaction mechanisms that govern the injectable and functional properties of hydrogels were characterized by using nanomechanical techniques such as surface forces apparatus (SFA) and atomic force microscopy (AFM). The remaining challenges and future perspectives on the design and application of injectable hydrogels are also discussed. This work provides useful insights and guides future research directions in the field of injectable hydrogels for bioengineering.


Recommended Literature
- [1] Raman mapping investigation of chemical vapor deposition-fabricated twisted bilayer graphene with irregular grains
- [2] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [3] A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
- [4] Contents pages
- [5] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [6] Plant natural products with leishmanicidal activity
- [7] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [8] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [9] Orange red-emitting carbon dots for enhanced colorimetric detection of Fe3+
- [10] Performance of Ag/Al2O3 catalysts in the liquid phase oxidation of glycerol – effect of preparation method and reaction conditions†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 113305-56-9
-
CAS no.: 10294-48-1









